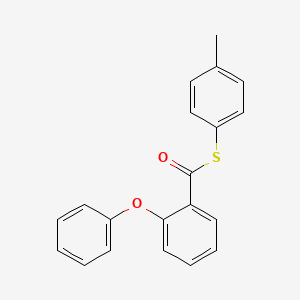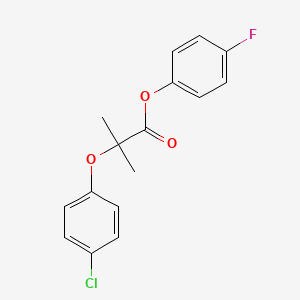
4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a chlorophenoxy group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 4-fluorophenol with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 4-fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenyl 2-morpholinylmethyl ether
- 2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether
- [3-Fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride
- [2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine hydrochloride
Uniqueness
4-Fluorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of fluorine and chlorine substituents, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61887-15-8 |
|---|---|
Molecular Formula |
C16H14ClFO3 |
Molecular Weight |
308.73 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H14ClFO3/c1-16(2,21-14-7-3-11(17)4-8-14)15(19)20-13-9-5-12(18)6-10-13/h3-10H,1-2H3 |
InChI Key |
BXOMWDZJYBBZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


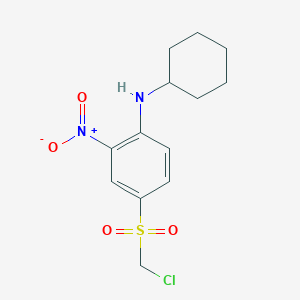
![Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14567771.png)
![1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one](/img/structure/B14567775.png)
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
![4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14567783.png)
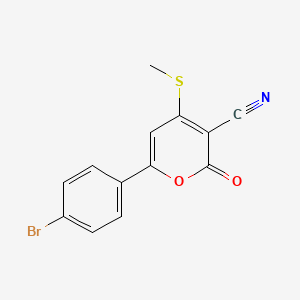


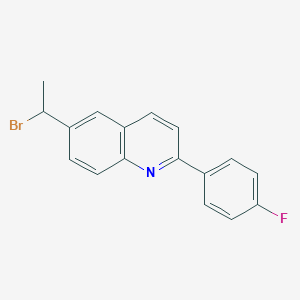
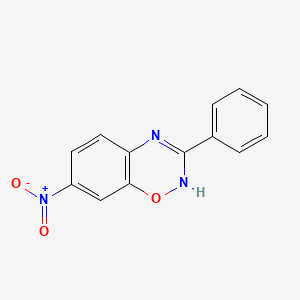
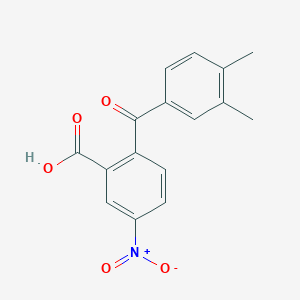
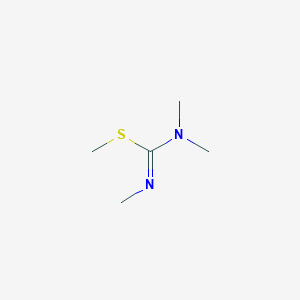
![1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine](/img/structure/B14567834.png)
